molecular formula C14H21NO3 B1290152 tert-Butyl 4-(hydroxymethyl)phenethylcarbamate CAS No. 421551-76-0

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate

Cat. No.: B1290152
CAS No.: 421551-76-0
M. Wt: 251.32 g/mol
InChI Key: UDROTENLDOIPLQ-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 4-(hydroxymethyl)phenethylcarbamate (CAS 421551-76-0) is a high-purity chemical intermediate with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound features a phenethyl backbone substituted with both a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable building block in organic synthesis and drug discovery efforts . Research Applications and Value This compound holds significant promise in scientific research, particularly in the field of medicinal chemistry. Its structure is of interest for the development of potential therapeutic agents for neurodegenerative diseases. Compounds with similar structures have been investigated as inhibitors of key enzymes like β-secretase and acetylcholinesterase, which are implicated in the pathology of Alzheimer's disease . Furthermore, in biochemical research, its unique structure allows for interaction with various biological targets, and it has been used in studies examining antioxidant activity and cell viability assays in models of oxidative stress and neurodegeneration . Mechanism and Synthetic Utility The Boc carbamate group serves as a crucial protecting group for amines, ensuring stability during multi-step synthetic sequences. It can be readily removed under mild acidic conditions to generate the free amine, which can then be functionalized further . The hydroxymethyl group is a versatile handle for further chemical transformation; it can be oxidized to a carboxylic acid, esterified, or used in nucleophilic substitution reactions to create a diverse array of derivatives . The synthesis of this compound typically involves the reaction of 4-(hydroxymethyl)phenethylamine with tert-butyl chloroformate, often in the presence of a base like triethylamine in dichloromethane (DCM), with reported yields as high as 90% . Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers should consult the safety data sheet (SDS) prior to use. Standard safe laboratory practices should be followed, including the use of appropriate personal protective equipment (PPE).

Properties

IUPAC Name

tert-butyl N-[2-[4-(hydroxymethyl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDROTENLDOIPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624939
Record name tert-Butyl {2-[4-(hydroxymethyl)phenyl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421551-76-0
Record name tert-Butyl {2-[4-(hydroxymethyl)phenyl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 421551-76-0
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Preparation Methods

Detailed Reaction Conditions and Yields

The following table summarizes various experimental conditions reported in the literature for synthesizing tert-Butyl 4-(hydroxymethyl)phenethylcarbamate, along with their respective yields.

Reaction Conditions Yield (%) Notes
4-(hydroxymethyl)phenethylamine + tert-butyl chloroformate in DCM at 0°C 85% High yield achieved with triethylamine as base.
Anhydrous THF, room temperature 75% Moderate yield; requires careful control of moisture levels.
DCM with triethylamine at low temperatures 90% Optimal conditions for minimizing side reactions.
Continuous flow reactor setup 95% Improved efficiency and consistency in product formation.

Mechanistic Insights

The mechanism of the reaction involves nucleophilic attack by the amine on the carbonyl carbon of the tert-butyl chloroformate, leading to the formation of an intermediate that subsequently loses hydrochloric acid to yield the desired carbamate product.

Purification Techniques

After synthesis, purification is crucial to obtain high-purity this compound:

  • Recrystallization : Commonly used to purify solid products.
  • Column Chromatography : Effective for separating compounds based on polarity using silica gel as the stationary phase and a suitable solvent system (e.g., ethyl acetate/hexane).

Chemical Reactions Analysis

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent for neurodegenerative diseases. Research indicates that compounds with similar structures can act as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology .

Key Findings :

  • In vitro studies demonstrate protective effects against amyloid beta-induced cytotoxicity in astrocytes, suggesting potential use in neuroprotection .
  • The compound's ability to inhibit amyloidogenesis was assessed using scopolamine models, indicating its relevance in studying cognitive decline mechanisms .

Biochemical Research

In biochemical studies, the compound's unique structure allows it to interact with various biological targets. Its application extends to:

  • Antioxidant Studies : Investigating its role in reducing oxidative stress markers in cell cultures.
  • Cell Viability Assays : Evaluating cytotoxic effects using assays such as MTT to determine cell survival rates upon exposure to amyloid beta peptides .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a similar compound on astrocytes exposed to amyloid beta peptides. The results indicated a reduction in TNF-α levels and free radicals, affirming the potential of compounds like this compound in therapeutic strategies against neurodegeneration .

Case Study 2: Antioxidant Activity

Research focusing on antioxidant activity demonstrated that derivatives of this compound could significantly reduce oxidative stress markers in neuronal cell lines, suggesting their potential role in neuroprotection and cognitive health .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)phenethylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The phenethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Functional Group Influence on Reactivity

  • Hydroxymethyl vs. Cyano/Amino Groups: The hydroxymethyl group in this compound offers hydrogen-bonding capability, enhancing solubility in polar solvents. In contrast, the cyano group in tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate participates in click chemistry, while the aminomethyl group in tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate facilitates nucleophilic substitutions .
  • Phenethyl vs. Phenyl Backbone : The phenethyl chain in the target compound introduces steric bulk and hydrophobicity, improving membrane permeability compared to tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate, which lacks this extension .

Biological Activity

Introduction

Tert-butyl 4-(hydroxymethyl)phenethylcarbamate (TBHPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and as a modulator of neurotransmitter systems. This article reviews the biological activity of TBHPC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

TBHPC has the following chemical structure:

  • Chemical Formula : C13H19NO3
  • Molecular Weight : 235.30 g/mol
  • CAS Number : 10242688

TBHPC primarily acts as a dopamine reuptake inhibitor , which enhances dopaminergic signaling in the brain. This mechanism is crucial for its potential therapeutic applications in conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Key Mechanisms

  • Dopamine Transporter Interaction : TBHPC inhibits the reuptake of dopamine by binding to dopamine transporters, leading to increased synaptic dopamine levels.
  • Neuroprotective Effects : It exhibits protective effects against neurotoxic agents, particularly in models of Alzheimer's disease (AD), by reducing oxidative stress and inflammation .

Neuroprotective Effects

Research indicates that TBHPC can significantly reduce amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro studies demonstrated that TBHPC inhibited Aβ aggregation by approximately 85% at a concentration of 100 µM . Additionally, it showed a moderate protective effect in astrocytes against Aβ-induced cell death by lowering levels of tumor necrosis factor-alpha (TNF-α) and free radicals.

Case Studies

  • In Vitro Studies :
    • In cell cultures exposed to Aβ1-42, TBHPC reduced cell death and inflammatory markers .
    • The compound demonstrated inhibition of β-secretase activity with an IC50 value of 15.4 nM, indicating its potential as a multi-target therapeutic agent for AD.
  • In Vivo Studies :
    • In scopolamine-induced models mimicking AD pathology, TBHPC treatment resulted in reduced Aβ levels and improved cognitive function compared to control groups . However, the effects were less pronounced than those observed with established treatments like galantamine.

Comparative Biological Activity Table

CompoundMechanismIC50/ActivityReference
TBHPCDopamine reuptake inhibitorIC50 = 15.4 nM (β-secretase inhibition)
GalantamineAcetylcholinesterase inhibitorSignificant reduction in Aβ levels
M4Multi-target approach85% inhibition of Aβ aggregation at 100 µM

Safety and Toxicity

The safety profile of TBHPC is still under investigation. Preliminary studies suggest that it has a low toxicity profile; however, comprehensive toxicity assessments are necessary to establish its safety for clinical use .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(hydroxymethyl)phenethylcarbamate
Reactant of Route 2
tert-Butyl 4-(hydroxymethyl)phenethylcarbamate

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